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molecular formula C13H9BrCl2 B188799 Bis(2-chlorophenyl)-bromomethane CAS No. 200868-49-1

Bis(2-chlorophenyl)-bromomethane

Cat. No. B188799
M. Wt: 316 g/mol
InChI Key: OTOZCOKGPNCTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459556B2

Procedure details

Under N2, a well stirred mixture of 3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (4.5 g, 14 mmol), 1,1′-(bromomethylene)bis(2-chlorobenzene) (5.0 g, 16 mmol) and K2CO3 (10.0 g, 72 mmol) in CH3CN (50 ml) was stirred under reflux and the reaction was followed by HPLC. After complete reaction (36 to 48 h) the mixture was cooled to 20-25° C., water (50 ml) was added and the suspension was stirred for 3 h. The product was filtered off, washed with water (2×25 ml) and dried to constant weight under vacuum and a slight stream of N2 at 50° C. Yield: 5.5 g (87% abs.). Assay (HPLC): 97% pure vs. standard.
Name
3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[C:8]1([OH:16])[CH2:14][CH:13]2[NH:15][CH:10]([CH2:11][CH2:12]2)[CH2:9]1.Br[CH:18]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[Cl:32])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Cl:25].C([O-])([O-])=O.[K+].[K+].O>CC#N>[Cl:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[CH:18]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[Cl:32])[N:15]1[CH:13]2[CH2:12][CH2:11][CH:10]1[CH2:9][C:8]([C:3]1[N:4]=[CH:5][CH:6]=[CH:7][N:2]=1)([OH:16])[CH2:14]2 |f:0.1,3.4.5|

Inputs

Step One
Name
3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Quantity
4.5 g
Type
reactant
Smiles
Cl.N1=C(N=CC=C1)C1(CC2CCC(C1)N2)O
Name
Quantity
5 g
Type
reactant
Smiles
BrC(C1=C(C=CC=C1)Cl)C1=C(C=CC=C1)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Under N2, a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After complete reaction (36 to 48 h) the mixture
Duration
42 (± 6) h
STIRRING
Type
STIRRING
Details
the suspension was stirred for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried to constant weight under vacuum
CUSTOM
Type
CUSTOM
Details
at 50° C

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C(N1C2CC(CC1CC2)(O)C2=NC=CC=N2)C2=C(C=CC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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